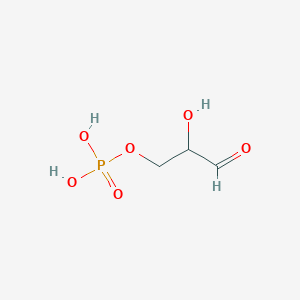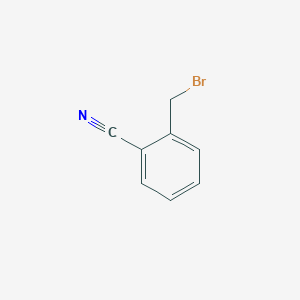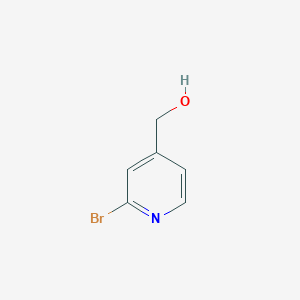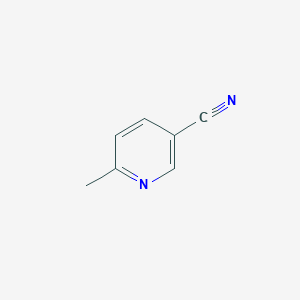
2-(3-Methoxyallylidene)malonic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(3-methoxyallylidene)malonate is an organic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . It is a derivative of malonic acid and is characterized by the presence of a methoxyallylidene group. This compound is primarily used in research and industrial applications due to its versatile reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-methoxyallylidene)malonate can be synthesized through several methods. One common approach involves the condensation of dimethyl malonate with an appropriate aldehyde under basic conditions. For instance, the reaction of dimethyl malonate with 3-methoxyacrolein in the presence of a base such as sodium methoxide can yield the desired product .
Industrial Production Methods
Industrial production of dimethyl malonate typically involves the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid as a catalyst. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-methoxyallylidene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxyallylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 2-(3-methoxyallylidene)malonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-(3-methoxyallylidene)malonate involves its ability to undergo various chemical transformations. For example, in a base-catalyzed reaction, the compound can form enolates that participate in nucleophilic addition reactions. This reactivity is crucial for its role in forming complex organic molecules . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the synthesis .
Comparison with Similar Compounds
Dimethyl 2-(3-methoxyallylidene)malonate can be compared with other malonate derivatives, such as:
Dimethyl malonate: A simpler derivative used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid with similar reactivity but different solubility and physical properties.
Methyl 2-(3-methoxyallylidene)malonate: A closely related compound with one less methoxy group, affecting its reactivity and applications.
Properties
IUPAC Name |
dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBNTZJTOBIOHL-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC=C(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C=C(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

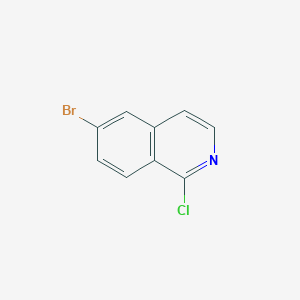
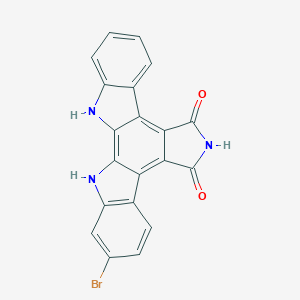
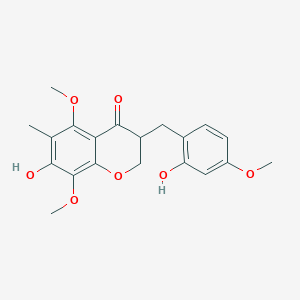
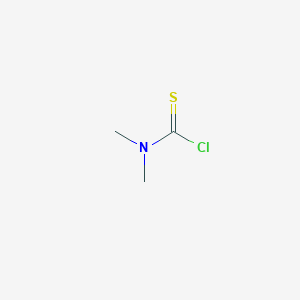
![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)

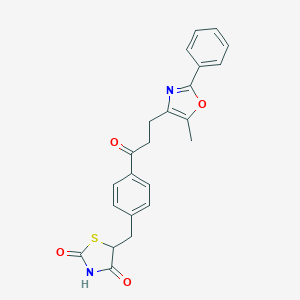
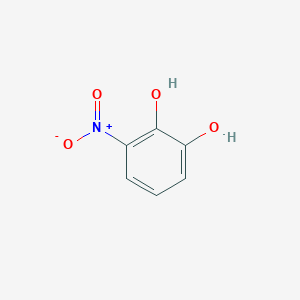
![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
